Olivetoric acid
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Overview
Description
Olivetoric acid is a carbonyl compound.
Scientific Research Applications
Angiogenesis Inhibition
Olivetoric acid has been identified as a potent anti-angiogenic agent. It inhibits the proliferation of rat adipose tissue endothelial cells and disrupts endothelial tube formation, suggesting its potential use in treating angiogenesis-related diseases (Koparal et al., 2009).
Effects on Human Lymphocytes
A study assessed the effects of this compound on human lymphocytes, finding that it does not cause oxidative stress and might have therapeutic potential due to its antioxidant properties (Emsen et al., 2018).
Antitumor Potential
Research has demonstrated that this compound has antitumor potential in rat neuron and glioblastoma cell lines, indicating its possible use in cancer treatment strategies (Emsen et al., 2016).
Antimicrobial Activity
This compound has shown antimicrobial activity against various microorganisms, suggesting its potential as an antimicrobial agent (Türk et al., 2006).
Potential in Hepatocellular Carcinoma Treatment
A study suggested that this compound could contribute to the treatment of hepatocellular carcinoma, based on its effects on human hepatocellular carcinoma cells (Emsen et al., 2021).
Biosynthesis in Lichens
Research has focused on the biosynthesis of this compound in lichens, providing insights into the genetic and epigenetic factors involved in its production (Singh et al., 2021).
Properties
Molecular Formula |
C26H32O8 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[2,4-dihydroxy-6-(2-oxoheptyl)benzoyl]oxy-2-hydroxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C26H32O8/c1-3-5-7-9-16-13-20(15-22(30)23(16)25(31)32)34-26(33)24-17(12-19(28)14-21(24)29)11-18(27)10-8-6-4-2/h12-15,28-30H,3-11H2,1-2H3,(H,31,32) |
InChI Key |
VZPLPGICHZXOCQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)O)CC(=O)CCCCC)O)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)O)CC(=O)CCCCC)O)C(=O)O |
Synonyms |
olivetoric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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